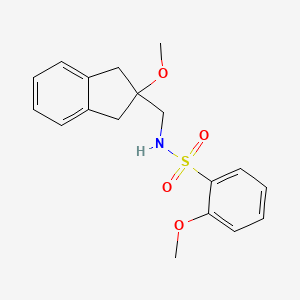
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide, also known as INDY, is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, and its biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the inhibition of OATs. OATs are responsible for the transport of organic anions across cell membranes, and their inhibition by this compound leads to a reduction in the excretion of organic anions in the urine. This reduction in organic anion excretion has been found to have a number of physiological effects, including the reduction of blood pressure and the prevention of kidney stone formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its effects on OATs, this compound has been found to have a number of other effects on cellular metabolism and physiology. These effects include the inhibition of mitochondrial respiration, the reduction of oxidative stress, and the modulation of intracellular calcium levels. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the primary advantages of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide for lab experiments is its specificity for OATs. This specificity allows for the selective inhibition of OATs without affecting other transporters or cellular processes. Additionally, the synthesis method for this compound is relatively simple and produces high yields of pure compound. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for the study of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide. One area of research is the development of novel therapeutic agents for kidney diseases based on the inhibition of OATs. Additionally, this compound may have potential applications in the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
合成法
The synthesis of 2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide involves the reaction of 2-methoxy-2,3-dihydro-1H-indene with sulfonamide and benzyl chloride. This reaction results in the formation of this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the primary applications of this compound is in the study of the role of organic anion transporters (OATs) in renal function. This compound has been found to be a potent inhibitor of OATs, which has led to its use in the study of renal physiology and the development of novel therapeutic agents for kidney diseases. Additionally, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-16-9-5-6-10-17(16)24(20,21)19-13-18(23-2)11-14-7-3-4-8-15(14)12-18/h3-10,19H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTJLFFJYXASOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

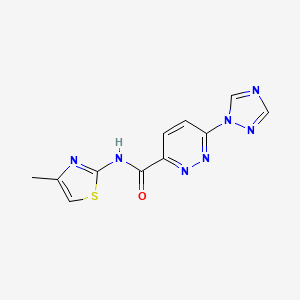
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2898432.png)
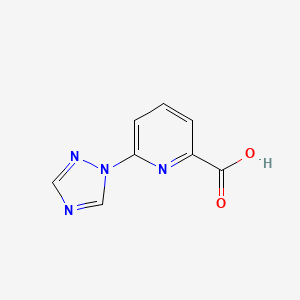
![3-[[2-[1-(Aminomethyl)cyclohexyl]acetyl]amino]-4-pyrrolidin-1-ylbenzamide;hydrochloride](/img/structure/B2898436.png)

![N-(3,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2898438.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2898439.png)
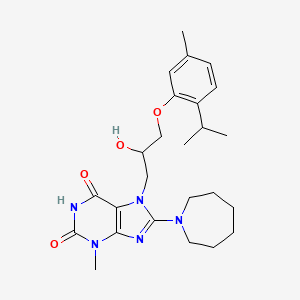
![Benzyl N-[(1S,3R)-3-(fluorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2898443.png)
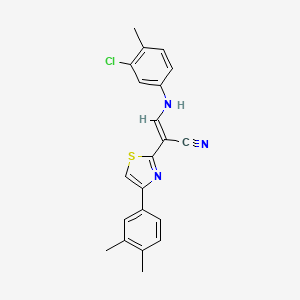
![3-(2-phenylethyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2898447.png)
![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2898453.png)